5-Methylpyrimidine-2-thiol
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Overview
Description
5-Methylpyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring with a methyl group at the 5-position and a thiol group at the 2-position. This compound is known for its diverse applications in scientific research, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylpyrimidine with thiourea under basic conditions to yield this compound . Another approach involves the use of [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position where the thiol group is located.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methylpyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, including oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylpyrimidine-2-thiol include:
2-Mercaptopyrimidine: Lacks the methyl group at the 5-position.
5-Methyl-2-thiouracil: Contains a similar thiol group but has a different ring structure.
2-Thiopyrimidine: Similar structure but without the methyl group at the 5-position.
Uniqueness
The uniqueness of this compound lies in its combination of a methyl group and a thiol group on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSIDQGDWMVDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403238 |
Source
|
Record name | 5-methylpyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-64-2 |
Source
|
Record name | 5-methylpyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-dihydropyrimidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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